3-Sulfinothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfinothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4O4S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfinothiophene-2-carboxylic acid typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene-2-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents like acetic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfinothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Thiophene-2-sulfonic acid.
Reduction: Thiophene-2-carboxylic acid.
Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives.
Scientific Research Applications
3-Sulfinothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific electronic and optical properties
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfinyl group, resulting in different reactivity and applications.
Thiophene-3-carboxylic acid: Positional isomer with different chemical properties and reactivity.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group, leading to different chemical behavior
Uniqueness: 3-Sulfinothiophene-2-carboxylic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
3-sulfinothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4S2/c6-5(7)4-3(11(8)9)1-2-10-4/h1-2H,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBYSPXJXRPKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.